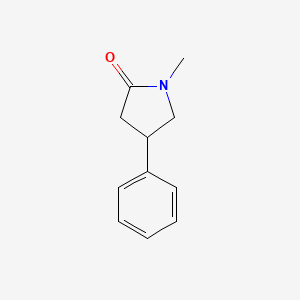

1-Methyl-4-phenylpyrrolidin-2-one

描述

Structural Significance and Research Relevance of the Pyrrolidinone Core in Organic Chemistry

The pyrrolidinone core is a five-membered lactam, a cyclic amide, that serves as a crucial building block in the synthesis of more complex molecules. researchgate.net Its significance stems from several key features:

Stereochemistry: The pyrrolidinone ring can possess multiple stereocenters, allowing for the creation of chiral molecules with specific three-dimensional arrangements. This is particularly important in drug design, as different stereoisomers of a compound can exhibit vastly different biological activities. nih.gov

Reactivity: The amide bond within the pyrrolidinone ring can be cleaved under certain conditions, providing a route to linear amino acids. The carbonyl group and the adjacent methylene (B1212753) groups are also sites for various chemical transformations.

Biological Activity: The pyrrolidinone motif is found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov

The non-planar, puckered nature of the pyrrolidinone ring allows for a greater exploration of three-dimensional space, a desirable trait in the design of novel therapeutic agents. nih.gov This structural feature contributes to the ability of pyrrolidinone-containing molecules to bind effectively to biological targets.

Contextualization of 1-Methyl-4-phenylpyrrolidin-2-one as a Substituted Pyrrolidinone Analogue in Contemporary Chemical Research

This compound is a specific example of a disubstituted pyrrolidinone. The presence of a methyl group on the nitrogen atom (position 1) and a phenyl group at the 4-position significantly influences its chemical and physical properties compared to the parent 2-pyrrolidinone.

The introduction of the phenyl group at the C4 position creates a chiral center, meaning this compound can exist as two enantiomers, (R)- and (S)-1-methyl-4-phenylpyrrolidin-2-one. The stereochemistry at this position is often crucial for the biological activity of related compounds.

Research into substituted pyrrolidinones like this compound is driven by the desire to develop new molecules with tailored properties. By systematically modifying the substituents on the pyrrolidinone core, chemists can fine-tune the compound's biological activity, solubility, and metabolic stability. For instance, derivatives of 4-phenylpyrrolidin-2-one have been investigated for their anticonvulsant and nootropic activities. researchgate.net

Academic Research Trajectory of this compound and Related Scaffolds

The academic research surrounding this compound and related pyrrolidinone scaffolds has followed a path from fundamental synthesis to the exploration of their potential applications. Early research often focused on developing efficient synthetic routes to these compounds.

More recent research has shifted towards exploring the biological activities of these molecules. For example, studies have investigated the potential of pyrrolidinone derivatives as inhibitors of various enzymes or as ligands for specific receptors. ontosight.ai The synthesis of libraries of substituted pyrrolidinones allows for high-throughput screening to identify lead compounds for drug discovery programs. lifechemicals.com

The development of asymmetric synthesis methods has been a significant area of research, enabling the selective production of single enantiomers of chiral pyrrolidinones. This is critical for understanding the structure-activity relationships of these compounds and for developing safer and more effective drugs. bohrium.comnih.gov For instance, cobalt-catalyzed asymmetric reductive coupling reactions have been developed for the synthesis of sterically bulky chiral amides, including derivatives of 3-methyl-1-phenylpyrrolidin-2-one. acs.org

Structure

3D Structure

属性

CAS 编号 |

54520-84-2 |

|---|---|

分子式 |

C11H13NO |

分子量 |

175.23 g/mol |

IUPAC 名称 |

1-methyl-4-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C11H13NO/c1-12-8-10(7-11(12)13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI 键 |

NJSMSOSBMMZSSB-UHFFFAOYSA-N |

规范 SMILES |

CN1CC(CC1=O)C2=CC=CC=C2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Methyl 4 Phenylpyrrolidin 2 One and Its Derivatives

Strategies for the Construction of the 1-Methyl-4-phenylpyrrolidin-2-one Ring System

The fundamental challenge in synthesizing the this compound scaffold lies in the effective formation of the five-membered lactam ring bearing a phenyl group at the C4 position. Modern strategies have evolved to provide versatile and efficient access to this core structure, enabling the generation of diverse derivatives for various applications, such as in the development of bromodomain inhibitors. nih.gov

Divergent synthetic routes are highly valuable as they allow for the creation of a library of related compounds from a common intermediate. The use of aryl substitution reactions is a key strategy for introducing the crucial phenyl group and other aryl moieties onto the pyrrolidinone scaffold. nih.govnih.gov One approach involves the synthesis of the core pyrrolidinone ring followed by the introduction of the aryl substituent. For instance, the synthesis of this compound can serve as a platform for further diversification through subsequent aryl substitution reactions, leading to structurally complex derivatives. nih.gov

Another powerful method involves the construction of the N-aryl-substituted pyrrolidine (B122466) ring system through the successive reductive amination of diketones with anilines. nih.gov This iridium-catalyzed transfer hydrogenation process provides a practical route to N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov The reaction of 2,5-hexanedione with aniline, for example, can be controlled to yield the pyrrolidine product over the corresponding pyrrole, demonstrating the tunability of the process. nih.gov

A different strategy begins with donor-acceptor (DA) cyclopropanes, which react with anilines and benzylamines to form 1,5-substituted pyrrolidin-2-ones. nih.gov This multi-step, one-pot procedure involves the ring-opening of the cyclopropane by the amine nucleophile, followed by hydrolysis, decarboxylation, and subsequent cyclization to yield the desired γ-lactam structure. nih.gov This method highlights a modular approach where both the aryl group on the nitrogen (from the aniline) and the substituent at the C5 position (from the cyclopropane) can be varied.

| Starting Materials | Key Reagents/Catalysts | Product Type | Yield | Reference |

| 2,5-Hexanedione, Aniline | [Cp*IrCl2]2, Formic Acid | N-phenyl-substituted pyrrolidine | Good to Excellent | nih.gov |

| Dimethyl 2-arylcyclopropane-1,1-dicarboxylate, Aniline | Ni(ClO4)2∙6H2O or Y(OTf)3, NaOH | 1-Aryl-5-arylpyrrolidin-2-one | 41-69% | nih.gov |

| 4-Phenylpyrrolidinone-2 | N/A | Aryl-substituted derivatives | N/A | nih.gov |

The biological activity of pyrrolidinone derivatives is often highly dependent on their stereochemistry. Consequently, significant research has been dedicated to developing methodologies that allow for the precise control of stereocenters during the synthesis of the pyrrolidinone ring.

Diastereoselective synthesis aims to produce one diastereomer of a molecule in preference to others. In pyrrolidinone synthesis, this often relates to the relative orientation of substituents on the ring (cis/trans).

Copper-promoted intramolecular aminooxygenation of alkenes is one effective method for diastereoselective pyrrolidine synthesis. nih.gov For example, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with high diastereomeric ratios (dr >20:1) and excellent yields (76–97%). nih.gov In contrast, γ-substituted substrates favor the formation of 2,3-trans pyrrolidine products, albeit with more moderate selectivity. nih.gov

Another powerful technique is the 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles. acs.org The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. The (S)-configuration of the sulfinyl group can induce a specific (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine with high selectivity. acs.org Furthermore, palladium-catalyzed C–H arylation has been shown to proceed with complete cis-selectivity for the synthesis of 3,4-disubstituted pyrrolidines. acs.org

| Method | Substrate Type | Major Diastereomer | Selectivity (dr) | Reference |

| Copper-Promoted Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | 2,5-cis | >20:1 | nih.gov |

| Copper-Promoted Aminooxygenation | γ-Substituted 4-pentenyl sulfonamides | 2,3-trans | ~3:1 | nih.gov |

| 1,3-Dipolar Cycloaddition | N-tert-butanesulfinylazadienes & Azomethine Ylides | Poly-substituted (specific) | High | acs.org |

| Palladium-Catalyzed C-H Arylation | Pyrrolidine-3-carboxylic acid derivative | cis-3,4 | Complete cis-selectivity | acs.org |

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers (mirror images) of a chiral molecule. This is critical in medicinal chemistry, as different enantiomers can have vastly different biological effects.

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a highly atom-economical approach for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This method can generate up to four new contiguous stereocenters with high stereo- and regioselectivity, driven by the use of various chiral metal catalysts (e.g., Cu(I), Ag(I)) and organocatalysts. mappingignorance.org

Palladium-catalyzed C–H functionalization has also been adapted for enantioselective transformations. The arylation of the α-C–H bond of N-acyl pyrrolidines can be achieved with high enantioselectivity using a palladium catalyst in conjunction with a chiral phosphoric acid ligand. nih.gov For example, the reaction of N-(triisopropylbenzothioamide)pyrrolidine with aryl boronic acids using a Pd₂(dba)₃ catalyst and a specific chiral phosphoric acid ligand yielded the α-arylated product in 87% yield with a 98:2 enantiomeric ratio (er). nih.gov

Another strategy involves the use of a chiral template, which is later removed. Optically active pyrroloimidazoles, formed from the 1,3-dipolar cycloaddition of homochiral imidazolinium ylides, can undergo a two-step reductive process to remove the chiral template, yielding optically active substituted pyrrolidines. researchgate.net

| Method | Catalyst/Ligand System | Key Feature | Selectivity (er) | Reference |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Cu(I) or Ag(I) catalysts | Forms up to four stereocenters | High | mappingignorance.org |

| Palladium-Catalyzed C-H Arylation | Pd₂(dba)₃ / Chiral Phosphoric Acid | Differentiation of methylene (B1212753) C-H bonds | up to 98:2 | nih.gov |

| Chiral Template Removal | Homochiral Imidazolinium Ylide | Reductive removal of template | Optically Active Products | researchgate.net |

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrrolidinone derivatives are no exception. Palladium, in particular, has been extensively used to forge new carbon-carbon and carbon-heteroatom bonds in novel and efficient ways.

Palladium-catalyzed C–H activation is a powerful strategy that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more atom- and step-economical approach to molecular diversification. nih.govresearchgate.net In the context of pyrrolidinone synthesis, this typically involves the use of a directing group to guide the palladium catalyst to a specific C–H bond.

The functionalization of sp³ C–H bonds at the unactivated C4 position of the pyrrolidine ring has been achieved using an aminoquinoline (AQ) amide as a directing group attached at the C3 position. acs.org This reaction proceeds with excellent regio- and stereoselectivity to afford cis-3,4-disubstituted pyrrolidines. acs.org The mechanism is believed to operate through a Pd(II)/Pd(IV) cycle. acs.org Similarly, directing groups on the nitrogen atom of the pyrrolidinone ring can direct C–H activation. For example, Pd(OAc)₂ has been shown to catalyze the ortho-phenylation of N-aryl pyrrolidinones. nih.gov

The α-position of the pyrrolidine nitrogen is also a target for C–H functionalization. Using a thioamide directing group on the pyrrolidine nitrogen, palladium catalysis can achieve enantioselective α-arylation with aryl boronic acids, as previously mentioned. nih.gov This highlights the versatility of palladium catalysis in selectively functionalizing different positions on the pyrrolidinone ring system by carefully choosing the directing group and reaction conditions.

| C-H Bond Position | Directing Group | Palladium Source | Key Outcome | Reference |

| C4 (sp³) | Aminoquinoline at C3 | Pd(OAc)₂ | Regio- and stereoselective arylation | acs.org |

| Aryl C-H (ortho) | Pyrrolidinone N-Aryl | Pd(OAc)₂ | Intermolecular C-H phenylation | nih.gov |

| Cα to Nitrogen (sp³) | Thioamide on N | Pd₂(dba)₃ | Enantioselective α-arylation | nih.gov |

| C4 (sp³) | Aminoquinoline Amide | Pd(OAc)₂ | Mechanistic studies on selectivity | acs.org |

Transition Metal-Catalyzed Syntheses of Pyrrolidinone Derivatives

Cross-Coupling Reactions for Substituted Phenylpyrrolidinone Formation, including Negishi Coupling

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been employed in the synthesis of phenylpyrrolidinone derivatives. Among these, the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, offers a versatile method for creating C(sp²)–C(sp³) bonds. nih.govorganic-chemistry.org This is particularly relevant for the synthesis of 4-arylpyrrolidin-2-ones.

While specific examples detailing the Negishi coupling for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of this reaction are broadly applicable. The optimization of such a reaction would involve screening various palladium catalysts and phosphine ligands to identify the optimal conditions for the desired C-C bond formation.

Aryl substitution reactions, a broader class of cross-coupling methods, have been utilized as a divergent route for the synthesis of derivatives of this compound, leading to structurally complex, chiral compounds. nih.gov

Cascade and One-Pot Reactions for Pyrrolidinone Scaffolds

Cascade and one-pot reactions have emerged as highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation without the need for isolating intermediates. nih.govnih.govresearchgate.net These approaches offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.

One-pot multicomponent reactions are particularly powerful for the synthesis of substituted pyrrolidinones. For instance, the ultrasound-promoted one-pot synthesis of substituted 3-pyrrolin-2-ones has been reported, involving the reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate in the presence of citric acid. rsc.org This reaction proceeds efficiently, with short reaction times and excellent yields. rsc.org

While a direct one-pot synthesis of this compound from acyclic precursors is not explicitly detailed in the reviewed literature, the synthesis of N-methylpyrrolidine (NMPD) from 1,4-butanediol and methylamine (B109427) via a one-pot method has been developed. rsc.orgresearchgate.net This process utilizes a Cu and Ni modified ZSM-5 catalyst and achieves a high yield of the desired product. rsc.orgresearchgate.net This demonstrates the feasibility of one-pot strategies for the formation of N-alkylated pyrrolidine rings.

Furthermore, cascade reactions have been employed to construct complex heterocyclic systems containing a pyrrolidinone moiety. For example, a cascade cyclization/annulation of β-enamino diketones and o-phenylenediamine has been used to access pyrrole-fused 1,5-benzodiazepines, with one of the reported products being a 1-methyl-4-phenyl substituted derivative. nih.gov

Microwave-Assisted Synthetic Protocols for Pyrrolidinone Compounds

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. sphinxsai.comresearchgate.netmdpi.comrsc.org This technology has been successfully applied to the synthesis of pyrrolidinone derivatives.

A microwave-assisted green synthetic methodology has been developed for the one-pot three-component synthesis of various substituted pyrrolidinone derivatives. sphinxsai.comresearchgate.net This reaction involves aromatic aldehydes, aniline, and dialkylbut-2-ynedioate in the presence of p-toluenesulfonic acid in water, an environmentally benign solvent. sphinxsai.comresearchgate.net The use of microwave irradiation significantly reduces the reaction time and improves the yields compared to conventional heating. sphinxsai.com

Microwave irradiation has also been effectively used in the N-alkylation of pyrrolidine-fused chlorin systems, demonstrating its utility in forming N-substituted cyclic amines with high efficiency. nih.gov For example, the microwave-assisted N-alkylation of a pyrrolidine-fused chlorin with methyl 4-(bromomethyl)benzoate was completed in just 5 minutes at 75 °C. nih.gov Similarly, the reaction with 2-bromoethanaminium bromide under microwave conditions afforded the N-alkylated product in good yield. nih.gov These examples highlight the potential for microwave-assisted protocols in the final N-methylation step for the synthesis of this compound.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for a One-Pot Pyrrolidinone Synthesis

| Entry | Method | Temperature (°C) | Time | Yield (%) |

| 1 | Conventional | Room Temperature | 2-7 h | 67-82 |

| 2 | Conventional | 48 | 2-6 h | 69-86 |

| 3 | Conventional | 60 | 1-4 h | 71-87 |

| 4 | Microwave | 120 | 3-6 min | 78-94 |

Data compiled from a study on the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates.

Precursor Chemistry and Intermediate Derivatization for this compound Synthesis

The synthesis of this compound typically involves the initial construction of the 4-phenylpyrrolidin-2-one core, followed by N-methylation.

A common precursor for the 4-phenylpyrrolidin-2-one scaffold is 4-phenylpyrrolidone-2. researchgate.net This precursor can be synthesized through various routes. One patented method involves a multi-step synthesis starting from diethyl malonate and 2-nitro-1-phenylethanone. google.com The process includes a condensation reaction, followed by catalytic hydrogenation and subsequent decarboxylation to yield 4-phenyl-2-pyrrolidone. google.com Another approach is a one-step Friedel-Crafts alkylation of pyrrolidone with a halogenated benzene. google.com

The synthesis of pyrovalerone analogs, which share the 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one core, provides insights into forming the phenyl-substituted carbon skeleton. These methods include the reaction of aryl nitriles with a Grignard reagent followed by hydrolysis, or the Friedel-Crafts acylation of an aromatic precursor with valeroyl chloride. nih.gov These ketones are then brominated at the α-position to facilitate the introduction of the pyrrolidine ring. nih.gov

Once the 4-phenylpyrrolidin-2-one precursor is obtained, the final step is the introduction of the methyl group at the nitrogen atom. This is typically achieved through N-alkylation. A general and straightforward method for the N-alkylation of lactams involves the use of a base to deprotonate the nitrogen, followed by the addition of a methylating agent, such as methyl iodide or dimethyl sulfate.

A documented derivatization of 4-phenylpyrrolidinone-2 involves its alkylation with ethyl chloroacetate in the presence of sodium hydride to yield ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate with a nearly quantitative yield. mdpi.com This intermediate can then be further modified. This demonstrates a robust method for the N-functionalization of the 4-phenylpyrrolidin-2-one core, which can be adapted for N-methylation.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in Pyrrolidinone Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any chemical synthesis. For the synthesis of pyrrolidinone derivatives, several parameters can be systematically varied, including the choice of solvent, catalyst, base, temperature, and reaction time.

In the synthesis of substituted 3-pyrrolin-2-ones via a one-pot multicomponent reaction, the solvent was found to have a significant impact on the reaction outcome. rsc.org A screening of various solvents, including water, ethanol, methanol, acetonitrile, and dichloromethane, revealed that ethanol provided the best results in terms of yield and reaction time. rsc.org

The choice and amount of catalyst or additive are also critical. In the aforementioned multicomponent reaction, citric acid was used as a green and efficient catalyst. rsc.org The optimization of the catalyst loading is essential to ensure a high reaction rate while minimizing cost and potential side reactions.

Temperature is another key parameter that influences the rate and selectivity of a reaction. For the N-alkylation of a 4-(trifluoromethyl)pyrimidin-2(1H)-one, a related heterocyclic system, the reaction yield was found to be temperature-dependent, with refluxing conditions in acetonitrile providing a higher yield compared to room temperature. nih.gov

For N-alkylation reactions, the choice of base is critical. Strong bases such as sodium hydride are commonly used to deprotonate the lactam nitrogen, enabling subsequent alkylation. mdpi.comnih.gov The stoichiometry of the base must be carefully controlled to ensure complete deprotonation without causing unwanted side reactions.

Table 2: Optimization of Solvent for the Synthesis of a Substituted 3-Pyrrolin-2-one Derivative

| Entry | Solvent | Time (min) | Yield (%) |

| 1 | H₂O | 25 | 70 |

| 2 | C₂H₅OH | 15 | 89 |

| 3 | C₂H₅OH-H₂O | 20 | 75 |

| 4 | CH₃OH | 18 | 85 |

| 5 | CH₃CN | 30 | 65 |

| 6 | CH₂Cl₂ | 35 | 50 |

Data from a study on the ultrasound-promoted one-pot synthesis of substituted 3-pyrrolin-2-ones. rsc.org

Table 3: Optimization of Reaction Conditions for O-Alkylation of a Pyrimidin-2(1H)-one

| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | MeCN | 16.0 | reflux | 87 |

| 2 | MeCN | 16.0 | 25 | 76 |

| 3 | MeCN | 1.0 | reflux | 90 |

| 4 | Acetone | 1.0 | reflux | 90 |

| 5 | Acetone | 0.5 | reflux | 89 |

Data from a study on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-one, illustrating the effect of solvent, time, and temperature on yield. nih.gov

Mechanistic Elucidation and Kinetic Studies Pertaining to 1 Methyl 4 Phenylpyrrolidin 2 One Synthesis and Transformations

Investigation of Reaction Mechanisms in Pyrrolidinone Ring Formation

The construction of the 5-membered lactam ring characteristic of pyrrolidinones can be achieved through a variety of mechanistic pathways. The specific route often depends on the chosen starting materials and catalytic system.

One direct approach to the 4-phenylpyrrolidin-2-one core involves an Aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone, demonstrating a powerful ring-expansion strategy orgsyn.org. Another prevalent method is the multi-component reaction , which can proceed through an acid-catalyzed condensation of an aromatic aldehyde and an amine to form an imine, which is subsequently protonated to a reactive iminium species. nih.gov. This electrophilic intermediate then engages with an enol derivative to construct the pyrrolidinone ring nih.gov.

Catalytic methods offer diverse mechanistic possibilities. Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been shown to proceed via a Cu(I)/Cu(II) catalytic cycle acs.org. In a different approach, a one-pot synthesis of α-arylated pyrrolidinones employs a Smiles-Truce cascade . This process involves the nucleophilic ring-opening of a cyclopropane, followed by a rate-limiting 1,4-aryl migration and subsequent lactam formation acs.org.

Pyrrolidinone rings can also be formed from bio-renewable sources. For instance, 2-pyrrolidone can be synthesized from glutamic acid through a pathway involving dehydration to pyroglutamic acid, followed by hydrogenation and decarbonylation steps researchgate.net. Similarly, levulinic acid can be converted to N-substituted pyrrolidones via reductive amination over heterogeneous catalysts researchgate.net.

Transformations of the pre-formed pyrrolidinone ring also reveal complex mechanisms. The reaction of N-methyl-2-pyrrolidone (NMP) with ozone is proposed to proceed through the selective attack of ozone on the nitrogen atom of the pyrrolidinone ring tandfonline.comtandfonline.com. In a cobalt-catalyzed transformation of a 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, a proposed mechanism involves a low-valent chiral cobalt intermediate that undergoes a single-electron transfer (SET) with the alkyl halide to generate an alkyl radical, which is central to the formation of the final product acs.org.

Identification and Characterization of Key Intermediates in Catalytic Pathways

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species. In the synthesis and transformation of pyrrolidinones, several key intermediates have been isolated or computationally predicted.

In the multi-component synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones, key intermediates include the initial imine (5) formed from aldehyde-amine condensation, the subsequent protonated iminium species (6) , and the enol derivative (7) which acts as the nucleophile. nih.gov. The reaction between these species leads to a protonated ketone intermediate (8) before cyclization nih.gov. For the Smiles-Truce cascade pathway, a Meisenheimer-like intermediate is proposed for the key aryl transfer step acs.org.

In metal-catalyzed reactions, metal-bound intermediates are crucial. During the copper-catalyzed intramolecular C-H amination, a fluorinated copper(II) complex, [(TpiPr2OH)CuF] , was isolated and characterized, providing direct evidence for the proposed catalytic cycle acs.org. For a cobalt-catalyzed reductive coupling, a tentative mechanism points to the formation of a cobalt-isocyanate complex (Intermediate A) , which then interacts with the alkyl chloride in a single-electron transfer step to produce an alkyl radical and a new cobalt intermediate (Intermediate B) acs.org.

Computational studies have been instrumental in identifying intermediates that are too transient to be observed experimentally. In the reaction of a 3-pyrrolin-2-one derivative with methylamine (B109427), DFT calculations identified stable complex IS1 and intermediate IS5 along the reaction coordinate nih.govbeilstein-journals.org. Similarly, the theoretical study of the reaction between N-methyl-2-pyrrolidinone and carbon disulfide identified two distinct intermediates along two parallel reaction pathways researchgate.net. In the conversion of glutamic acid, pyroglutamic acid and pyroglutaminol are identified as stable intermediates researchgate.net.

Kinetic Analysis of Reaction Pathways for Pyrrolidinone Derivatives

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For pyrrolidinone derivatives, kinetic analyses have been performed on both their formation and subsequent transformations.

The reaction of various N-alkyl-2-pyrrolidones (NRPs), including N-methyl-2-pyrrolidone (NMP), with ozone in aqueous solution was found to follow second-order kinetics, with the rate expressed as –d[NRPs]/dt = k[NRP][O₃] tandfonline.comtandfonline.com. The second-order rate constants (k) were observed to increase slightly with the increasing chain length of the N-alkyl group for linear chains (NMP to NPP) tandfonline.comtandfonline.com. The activation parameters for these reactions were determined, showing consistent activation enthalpy (ΔH‡) values but decreasing activation entropy (ΔS‡) values with shorter alkyl groups tandfonline.comtandfonline.com.

| Compound | k (M⁻¹s⁻¹) at 298 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹K⁻¹) |

|---|---|---|---|

| N-methyl-2-pyrrolidone (NMP) | 1.1 ± 0.1 | 42 ± 2 | -103 ± 8 |

| N-ethyl-2-pyrrolidone (NEP) | 1.5 ± 0.1 | 42 ± 2 | -100 ± 5 |

| N-n-propyl-2-pyrrolidone (NProP) | 1.7 ± 0.2 | 41 ± 1 | -101 ± 4 |

| N-n-butyl-2-pyrrolidone (NBP) | 2.1 ± 0.1 | 41 ± 2 | -100 ± 6 |

| N-n-pentyl-2-pyrrolidone (NPP) | 2.2 ± 0.2 | 41 ± 1 | -99 ± 4 |

Kinetic data for the reaction of N-alkyl-pyrrolidones with ozone at pH 2.0. Data sourced from Tachibana et al. tandfonline.comtandfonline.com

Computational studies on the thermal reaction of N-methyl-2-pyrrolidinone with carbon disulfide also yielded kinetic parameters. The first step of the proposed two-step mechanism was confirmed to be rate-determining researchgate.net.

| Pathway | Temperature (K) | Activation Energy (kJ mol⁻¹) | Rate Constant (m³ mol⁻¹s⁻¹) |

|---|---|---|---|

| Path 1 | 298 | 604.740 | 1.90 x 10⁻¹⁰⁵ |

| Path 2 | 298 | 598.101 | 3.81 x 10⁻¹⁰⁴ |

| Path 1 | 500 | 607.665 | 4.33 x 10⁻⁶⁶ |

| Path 2 | 500 | 601.055 | 4.70 x 10⁻⁶⁰ |

Calculated kinetic parameters for the reaction of NMP with CS₂. Data sourced from a study utilizing density functional theory researchgate.net.

In other studies, DFT calculations have shown that for the formation of certain 1,4,5-trisubstituted pyrrolidine-2,3-diones, kinetic selectivity is more significant than thermodynamic selectivity in determining the major product nih.govbeilstein-journals.org. Furthermore, kinetic monitoring of a cobalt-catalyzed enantioconvergent reaction using a pyrrolidinone derivative showed consistently high enantiomeric excess throughout the reaction, indicating an absence of kinetic resolution of the starting material acs.org.

Transition State Characterization and Energy Profiling through Computational Studies

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for mapping the energy landscapes of complex reactions. These studies allow for the characterization of fleeting transition states and the calculation of energy barriers that govern reaction kinetics.

For the reaction between a 3-pyrroline-2-one (B142641) derivative and methylamine, DFT calculations were used to map the potential energy surface (PES) nih.govbeilstein-journals.org. The transformation of one tautomer to another was found to have a very low potential barrier of only 0.5 kcal·mol⁻¹ in the gas phase, proceeding through transition state TS1 nih.govbeilstein-journals.org. The subsequent reaction with methylamine to form an intermediate proceeds via transition state TS8 , which has a significantly higher potential barrier, indicating it is a slower step in the sequence nih.gov.

| Transition | Description | ΔG# (kcal·mol⁻¹) (gas-phase) | ΔG# (kcal·mol⁻¹) (ethanol) |

|---|---|---|---|

| TS1 | Tautomerization (4a to 4a') | 0.5 | 1.0 |

| TS8 | Intermediate Formation (4a' to IS5) | 49.5 | Not specified |

Calculated potential barriers for key steps in a pyrrolidinone functionalization reaction. Data sourced from Nguyen et al. nih.govbeilstein-journals.org

Similarly, a DFT study on the reaction of NMP with CS₂ identified the configurations of four different transition states and two intermediates across two parallel pathways researchgate.net. The activation energies calculated for these pathways were found to be very high, suggesting the reaction is not spontaneous under standard conditions researchgate.net. High-level ab initio quantum chemical calculations, such as the G3(MP2)//B3LYP composite method, have also been employed to accurately compute the enthalpies of formation for various pyrrolidinones, providing fundamental thermodynamic data researchgate.net.

In iridium-catalyzed cycloadditions to form pyrrolidines, DFT computations have been used to elucidate the origin of high regio- and diastereoselectivities, revealing that highly asynchronous transition states are energetically preferred acs.org. This asynchronicity minimizes strain energy compared to a synchronous pathway, thereby controlling the stereochemical outcome of the reaction acs.org.

Computational Chemistry and Theoretical Investigations of 1 Methyl 4 Phenylpyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure Analysis of Pyrrolidinones

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules. nih.gov These methods, which solve the Schrödinger equation for a given molecular system, provide detailed information about orbital energies, charge distributions, and molecular properties. For the pyrrolidinone class of compounds, quantum chemical calculations have been instrumental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity. nih.gov

The electronic properties of pyrrolidinones, such as the distribution of electrons and the energies of frontier molecular orbitals (HOMO and LUMO), are key determinants of their reactivity and interaction with biological targets. nih.gov For instance, calculations can identify the most likely sites for nucleophilic or electrophilic attack, providing a basis for understanding reaction mechanisms and designing new derivatives. nih.gov The stability and thermodynamics of these molecules can also be assessed, offering insights into their potential persistence and transformation pathways. nih.gov

Table 1: Predicted Physicochemical Properties of 1-Methyl-4-phenylpyrrolidin-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13NO | PubChem uni.lu |

| Monoisotopic Mass | 175.09972 Da | PubChem uni.lu |

This table presents basic physicochemical properties for this compound as predicted by computational methods.

Density Functional Theory (DFT) Applications in Molecular Geometry and Reactivity of Pyrrolidinones

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry, offering a favorable balance between accuracy and computational cost. researchgate.netmdpi.com DFT is widely used to investigate the geometry, electronic properties, and reactivity of organic molecules, including the pyrrolidinone scaffold. nih.gov It allows for the calculation of various molecular descriptors, such as orbital energies (HOMO/LUMO), atomic charges, and local reactivity indicators like Fukui functions, which help in understanding and predicting chemical behavior. nih.govnih.gov

The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific conformation adopted by a pyrrolidinone derivative has a significant impact on its physical properties and biological activity. DFT calculations are a powerful tool for exploring the potential energy surface of these molecules to identify stable conformers and predict their relative energies. beilstein-journals.orgbeilstein-journals.org

Studies on related pyrrolidine systems have shown that the conformational preferences are governed by a delicate balance of steric and stereoelectronic effects. beilstein-journals.orgresearchgate.net For instance, the position and nature of substituents on the ring can strongly influence the ring's pucker. nih.gov In this compound, the presence of the phenyl group at the C4 position is a key determinant of the conformational landscape. DFT calculations can predict the preferred orientation of this phenyl group (axial vs. equatorial) and the associated ring puckering, which is crucial for understanding its interactions with other molecules. acs.org

Computational modeling, particularly using DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway for the synthesis of pyrrolidinones. This provides a deeper understanding of the reaction's feasibility, selectivity, and kinetics.

For example, a proposed synthetic route for functionalized pyrrolidinones involves a cascade reaction initiated by a nucleophilic attack. acs.org Computational modeling of such a process would involve locating the transition state structure for the key bond-forming and bond-breaking steps. The calculated activation energy for this transition state provides a quantitative measure of the reaction's kinetic barrier. This information can be used to optimize reaction conditions (e.g., temperature, catalyst) and to predict the outcome of related reactions with different substrates. acs.org

Molecular Dynamics Simulations for Conformational Landscapes of Pyrrolidinone Scaffolds

While quantum chemical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in solution). acs.org

| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds (intra- and intermolecular). | Crucial for understanding specific interactions that stabilize conformations or mediate binding. |

This table outlines common parameters used in MD simulations to analyze the conformational behavior of molecular scaffolds like pyrrolidinone.

Theoretical Prediction of Spectroscopic Parameters for Structural Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure. researchgate.net This synergy between theory and experiment is a cornerstone of modern structural chemistry. For this compound, theoretical predictions of properties like infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and mass spectrometry parameters can be performed.

DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. The predicted IR spectrum can be compared with an experimental spectrum to confirm the presence of key functional groups, such as the carbonyl (C=O) group of the lactam ring. Furthermore, advanced computational techniques can predict mass spectrometry-related parameters, such as the collision cross-section (CCS), which is a measure of an ion's shape and size in the gas phase. uni.lu The agreement between predicted and measured CCS values can provide strong evidence for the proposed structure.

Table 3: Predicted Collision Cross Section (CCS) for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 176.10700 | 137.8 |

| [M+Na]+ | 198.08894 | 145.4 |

| [M-H]- | 174.09244 | 141.9 |

| [M+K]+ | 214.06288 | 141.9 |

Data sourced from PubChem, calculated using CCSbase. uni.lu This table shows predicted CCS values for different ionic adducts of the target compound, which can be used for validation against experimental ion mobility-mass spectrometry data.

Spectroscopic Characterization Methodologies for 1 Methyl 4 Phenylpyrrolidin 2 One and Its Structural Variants

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional (1D) NMR spectroscopy is fundamental to the characterization of 1-Methyl-4-phenylpyrrolidin-2-one.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons on the pyrrolidinone ring, and the protons of the N-methyl group. The aromatic protons typically appear in the downfield region (δ 7.2-7.4 ppm), while the aliphatic protons of the pyrrolidinone ring and the N-methyl singlet appear in the upfield region.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. A key feature in the spectrum of this compound is the carbonyl carbon (C=O) signal, which appears significantly downfield (typically δ > 170 ppm) due to the deshielding effect of the double-bonded oxygen atom. Signals for the aromatic carbons are observed in the δ 120-145 ppm range, while the aliphatic carbons of the pyrrolidinone ring and the N-methyl group are found in the upfield region.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C2) | - | ~175 |

| CH₂ (C3) | ~2.6-2.8 | ~35-40 |

| CH (C4) | ~3.6-3.8 | ~40-45 |

| CH₂ (C5) | ~3.4-3.6 | ~50-55 |

| N-CH₃ | ~2.9 | ~30 |

| Phenyl (C1') | - | ~140-145 |

| Phenyl (C2', C6') | ~7.2-7.4 | ~126-128 |

| Phenyl (C3', C5') | ~7.2-7.4 | ~128-130 |

| Phenyl (C4') | ~7.2-7.4 | ~127-129 |

Note: These are approximate chemical shift values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is crucial for assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). For this compound, COSY would show correlations between the protons at C3, C4, and C5, confirming the structure of the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (¹J-coupling). It is invaluable for definitively assigning which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J-couplings). HMBC is particularly useful for identifying connections across quaternary carbons (like the carbonyl carbon and C1' of the phenyl ring) and for piecing together different fragments of the molecule. For instance, correlations would be expected from the N-methyl protons to the carbonyl carbon (C2) and the C5 carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition and molecular formula. mdpi.comchemspider.com Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). chemspider.com

For this compound, the molecular formula is C₁₁H₁₃NO. The calculated monoisotopic mass for the neutral molecule is 175.0997 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. HRMS would detect this ion at an m/z value that corresponds to the exact mass of C₁₁H₁₄NO⁺. This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

| C₁₁H₁₃NO | [M+H]⁺ | 176.1070 |

| C₁₁H₁₃NO | [M+Na]⁺ | 198.0889 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com By diffracting X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density, revealing exact bond lengths, bond angles, and torsional angles. mdpi.com

For chiral molecules like derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration of stereocenters, provided a heavy atom is present or by using specific crystallographic techniques. The resulting crystal structure provides invaluable insight into the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice. This information is crucial for understanding the physical properties of the compound and for applications in areas like drug design. nih.gov

Interactive Data Table: Representative Crystallographic Parameters

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c | The lengths of the unit cell axes (Å). | e.g., a=5.8, b=16.3, c=11.5 |

| α, β, γ | The angles between the unit cell axes (°). | e.g., α=90, β=105, γ=90 |

| Volume (V) | The volume of the unit cell (ų). | e.g., 645 |

| Z | The number of molecules per unit cell. | 4 |

Note: These are hypothetical example values for a related small organic molecule and would need to be determined experimentally for this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification in Pyrrolidinones

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is dominated by a few key absorption bands that are characteristic of its structure:

Amide C=O Stretch: A very strong and sharp absorption band is expected in the region of 1670-1690 cm⁻¹. This is a highly characteristic peak for the five-membered lactam (cyclic amide) ring.

Aromatic C=C Stretch: Medium to weak absorptions typically appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the phenyl ring.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the pyrrolidinone ring and methyl group) are seen just below 3000 cm⁻¹.

C-N Stretch: This vibration typically appears in the 1100-1300 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (Lactam) | C=O Stretch | ~1680 | Strong |

| Aromatic Ring | C=C Stretch | ~1450-1600 | Medium |

| Aromatic C-H | C-H Stretch | ~3010-3100 | Medium |

| Aliphatic CH₂, CH, CH₃ | C-H Stretch | ~2850-2960 | Medium |

| Tertiary Amine | C-N Stretch | ~1100-1300 | Medium |

Advanced Applications of 1 Methyl 4 Phenylpyrrolidin 2 One in Contemporary Chemical Research

Role of Pyrrolidinone Scaffolds in Fragment-Based Drug Design Methodologies

Fragment-based drug design (FBDD) has become a powerful strategy for the identification of lead compounds in drug discovery. This approach relies on screening collections of low molecular weight compounds, or "fragments," that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent and selective drug candidates. The three-dimensional shape and physicochemical properties of the fragments are crucial for their success. Pyrrolidinone scaffolds, with their inherent 3D character and synthetic tractability, are well-suited for inclusion in fragment libraries.

1-Methyl-4-phenylpyrrolidin-2-one as a Chemical Fragment for Target Exploration

This compound serves as an excellent chemical fragment for exploring the binding sites of various protein targets. Its structure combines a polar lactam group, capable of forming key hydrogen bonds, with a non-polar phenyl ring that can engage in hydrophobic interactions. The methyl group on the nitrogen atom can also influence binding and solubility. This combination of features in a relatively small and rigid framework makes it an attractive starting point for FBDD campaigns.

A notable application of this fragment is in the development of inhibitors for bromodomains, which are epigenetic reader proteins that recognize acetylated lysine (B10760008) residues on histones and other proteins. The N-methylpyrrolidone core of this compound has been identified as a mimetic of the acetyl-lysine (KAc) side chain, effectively targeting the KAc-binding pocket of bromodomains. nih.gov The 4-phenyl substituent provides a vector for synthetic elaboration, allowing for the exploration of surrounding sub-pockets within the target protein to enhance affinity and selectivity. nih.gov

Design of Acetyl-Lysine Mimetics and Bromodomain Ligands utilizing Pyrrolidinone Frameworks

The development of small molecules that mimic the binding of acetyl-lysine is a key strategy for targeting bromodomains, which are implicated in various diseases, including cancer and inflammation. The pyrrolidinone framework is a validated acetyl-lysine mimetic. nih.gov Specifically, the lactam carbonyl of the pyrrolidinone ring can form a crucial hydrogen bond with a conserved asparagine residue within the bromodomain binding pocket, mimicking the interaction of the acetylated lysine's amide group.

Researchers have synthesized and evaluated a series of substituted 1-methyl-4-phenylpyrrolidin-2-ones as inhibitors of Bromodomain-containing protein 4 (BRD4), a member of the bromo- and extra-terminal domain (BET) family of proteins. nih.gov Starting from the parent this compound fragment, various substituents were introduced on the phenyl ring to improve binding affinity. This work has led to the development of structurally complex and chiral compounds with significantly improved inhibitory activity against BRD4. nih.gov

Utilization as a Versatile Synthon and Building Block in Complex Organic Molecule Synthesis

Beyond its direct biological applications, this compound and its derivatives are valuable building blocks, or synthons, for the construction of more complex organic molecules. The pyrrolidinone ring can be chemically modified at several positions, allowing for the introduction of diverse functional groups and the creation of new stereocenters.

A recent study demonstrated the use of a derivative of this compound in a cobalt-catalyzed asymmetric reductive coupling reaction. Specifically, racemic 3-chloro-3-methyl-1-phenylpyrrolidin-2-one was coupled with various isocyanates to produce sterically hindered chiral amides with high enantioselectivity. acs.org This methodology provides access to α-quaternary stereocenters, which are challenging to construct using traditional synthetic methods. This highlights the potential of the this compound scaffold as a platform for developing novel asymmetric transformations.

Development of Chemical Probes and Tools for Chemical Biology Studies

Chemical probes are small molecules designed to selectively interact with a specific protein or other biomolecule, enabling the study of its function in a cellular or in vivo context. The development of such tools is crucial for validating new drug targets and understanding complex biological pathways. The this compound scaffold has been utilized in the creation of chemical probes, primarily in the context of bromodomain inhibition.

By attaching a linker to the this compound core, it is possible to create a variety of chemical tools. For example, appending a biotin (B1667282) tag allows for affinity-based protein profiling to identify the cellular targets of the compound. Similarly, the incorporation of a fluorescent dye can enable the visualization of the target protein's localization and dynamics within living cells. While specific examples of such probes derived directly from this compound for non-bromodomain targets are not yet widely reported, the principles have been successfully applied to other pyrrolidinone-based ligands. The synthetic accessibility and modular nature of the this compound scaffold make it a promising candidate for the future development of novel chemical probes for a range of biological targets.

Structure-Activity Relationship (SAR) Studies in Ligand Design based on Pyrrolidinone Scaffolds

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold has proven to be a fertile ground for SAR exploration, particularly in the design of bromodomain inhibitors.

Systematic modification of the this compound core has allowed researchers to probe the requirements for potent and selective bromodomain binding. nih.gov For instance, the introduction of various substituents at different positions of the phenyl ring has a profound impact on the inhibitory activity against BRD4. The data from these studies can be used to construct detailed models of the ligand-protein interaction, guiding the design of next-generation inhibitors with improved properties.

Below is a table summarizing the structure-activity relationship of a series of this compound derivatives as BRD4 inhibitors.

Table 1: Structure-Activity Relationship of this compound Derivatives as BRD4 Inhibitors

| Compound | R1 | R2 | R3 | R4 | BRD4 IC50 (µM) nih.gov |

|---|---|---|---|---|---|

| 1 | H | H | H | H | >100 |

| 2 | OMe | H | H | H | 5.2 |

| 3 | H | OMe | H | H | 2.5 |

| 4 | H | H | OMe | H | 1.3 |

| 5 | F | H | H | H | 10.4 |

| 6 | H | F | H | H | 2.8 |

| 7 | H | H | F | H | 1.8 |

| 8 | Cl | H | H | H | 19.1 |

| 9 | H | Cl | H | H | 2.9 |

| 10 | H | H | Cl | H | 1.5 |

| 11 | Br | H | H | H | 30.2 |

| 12 | H | Br | H | H | 3.1 |

| 13 | H | H | Br | H | 1.2 |

| 14 | I | H | H | H | 45.7 |

| 15 | H | I | H | H | 2.7 |

| 16 | H | H | I | H | 1.0 |

These SAR studies have demonstrated that the position and nature of the substituent on the phenyl ring are critical for BRD4 inhibition. Generally, substitution at the meta and para positions is more favorable than at the ortho position. Furthermore, larger and more polarizable halogens at the para position tend to result in higher potency. These findings provide a clear roadmap for the further optimization of this compound-based bromodomain inhibitors.

Emerging Research Directions and Future Perspectives in 1 Methyl 4 Phenylpyrrolidin 2 One Chemistry

Innovations in Asymmetric Catalysis for Enantiopure Pyrrolidinone Production

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, and the pyrrolidinone scaffold is no exception. umontreal.ca The development of efficient asymmetric catalytic methods for the production of enantiopure pyrrolidinones, including 1-methyl-4-phenylpyrrolidin-2-one, is a significant area of ongoing research. umontreal.ca Asymmetric catalysis offers a powerful strategy to generate chiral compounds from achiral starting materials with high efficiency and economy. umontreal.ca

Recent advancements have focused on the use of chiral catalysts to control the stereochemical outcome of reactions that form the pyrrolidinone ring. These catalysts, often metal complexes with chiral ligands or small organic molecules (organocatalysts), create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com For instance, the development of novel ligands for transition-metal-catalyzed reactions has shown promise in achieving high enantioselectivity in the synthesis of substituted pyrrolidinones. acs.org

Furthermore, biocatalysis, utilizing enzymes to perform chemical transformations, is emerging as a green and highly selective alternative. researchgate.net Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the synthesis of enantiopure pharmaceuticals. Research into engineered enzymes specifically designed for the synthesis of pyrrolidinone derivatives is a promising avenue for future development.

The table below summarizes some of the innovative catalytic approaches being explored for the synthesis of enantiopure pyrrolidinones.

| Catalyst Type | Description | Potential Advantages |

| Transition Metal Catalysts | Complexes of metals like rhodium, iridium, and cobalt with chiral ligands. umontreal.caacs.org | High activity and selectivity, potential for broad substrate scope. umontreal.ca |

| Organocatalysts | Small, chiral organic molecules that can catalyze reactions without the need for a metal. mdpi.com | Metal-free, often less sensitive to air and moisture. mdpi.com |

| Biocatalysts (Enzymes) | Natural or engineered enzymes that catalyze specific chemical transformations. researchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net |

Integration with Automated Synthesis and Flow Chemistry Platforms for Pyrrolidinone Libraries

The demand for large and diverse collections of compounds for high-throughput screening in drug discovery has driven the development of automated synthesis and flow chemistry platforms. syrris.com These technologies are increasingly being applied to the synthesis of pyrrolidinone libraries, enabling the rapid generation of numerous analogs of this compound for biological evaluation.

Automated synthesis platforms, often employing robotic systems, can perform multiple reactions in parallel, significantly accelerating the pace of compound library generation. fu-berlin.de This allows for the systematic exploration of the chemical space around a core scaffold like this compound by varying substituents at different positions.

Flow chemistry , where reactions are carried out in a continuous stream rather than in a traditional batch-wise fashion, offers several advantages for library synthesis. mdpi.comresearchgate.net These include enhanced reaction control, improved safety when handling hazardous reagents, and the potential for seamless integration of reaction, work-up, and analysis steps. nih.gov The combination of flow chemistry with automated loop filling systems allows for the efficient and rapid synthesis of combinatorial libraries. labmanager.com Stopped-flow synthesis presents an intermediate approach, combining the benefits of both batch and flow techniques for flexible and efficient library production. nih.gov

The integration of these technologies enables a "design-make-test-analyze" cycle that can be significantly accelerated, leading to faster identification of lead compounds.

| Technology | Key Features | Advantages for Pyrrolidinone Library Synthesis |

| Automated Synthesis | Robotic liquid handlers and parallel reactors. fu-berlin.de | High-throughput synthesis, rapid generation of diverse compound libraries. syrris.com |

| Flow Chemistry | Continuous reaction processing in microreactors or tube reactors. mdpi.com | Precise control over reaction parameters, enhanced safety, potential for multistep synthesis. researchgate.netnih.gov |

| Automated Loop Filling | Automated injection of reagents into a flow system. labmanager.com | Efficient and rapid synthesis of combinatorial libraries. labmanager.com |

| Stopped-Flow Synthesis | Combines features of batch and flow chemistry. nih.gov | Flexible reaction times with minimal reagent use. nih.gov |

Exploration of Novel Reactivity Patterns and Transformation Pathways for Pyrrolidinone Derivatives

Beyond the synthesis of the core pyrrolidinone structure, a significant area of research involves exploring novel ways to modify and functionalize this scaffold. The discovery of new reactivity patterns and transformation pathways for pyrrolidinone derivatives, including this compound, opens up avenues for creating structurally complex and diverse molecules with potentially enhanced biological activity.

Researchers are investigating a variety of chemical transformations to introduce new functional groups and build upon the pyrrolidinone core. This includes the development of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering a highly efficient route to substituted pyrrolidinones. tandfonline.com

Furthermore, the strategic functionalization of the pyrrolidinone ring at various positions allows for the fine-tuning of its properties. For example, aryl substitution reactions have been used as a divergent route to create a range of derivatives from a common intermediate. nih.gov The exploration of cycloaddition reactions involving azomethine ylides has also proven to be a valuable tool for constructing polysubstituted pyrrolidines. tandfonline.comtandfonline.com

The development of novel catalytic methods, such as those involving cobalt catalysis for the asymmetric reductive coupling of isocyanates, is expanding the toolbox for creating sterically hindered and structurally unique chiral amides derived from pyrrolidinones. acs.org

Computational Design and Optimization of Pyrrolidinone-Based Structures with Targeted Functionality

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov In the context of this compound and its derivatives, computational approaches are being employed to design structures with targeted functionality and improved pharmacological profiles.

By using techniques like quantitative structure-activity relationship (QSAR) modeling, researchers can develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net This allows for the prediction of the activity of novel, unsynthesized analogs, guiding the synthetic efforts towards more promising candidates.

Molecular docking studies provide insights into how a molecule like this compound might bind to a specific biological target, such as a protein or enzyme. mdpi.com This information is crucial for understanding the mechanism of action and for designing modifications that can enhance binding affinity and selectivity. For instance, computational studies have been used to propose the binding pose of pyrrolo[2,3-d]pyrimidine derivatives in the RET kinase pocket, helping to explain their inhibitory activity. nih.gov

Furthermore, fragment-based drug design (FBDD) is a powerful computational strategy where small molecular fragments are identified that bind to a target, and then these fragments are grown or linked together to create a more potent lead compound. nih.gov This approach has been successfully applied to the design of bromodomain inhibitors based on the N-methylpyrrolidone scaffold. nih.gov The integration of these computational methods allows for a more targeted and efficient exploration of the chemical space around the this compound core, ultimately accelerating the discovery of new and improved therapeutic agents.

| Computational Method | Application in Pyrrolidinone Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new pyrrolidinone analogs. researchgate.net |

| Molecular Docking | Simulating the binding of pyrrolidinone derivatives to biological targets. mdpi.com |

| Fragment-Based Drug Design (FBDD) | Designing novel pyrrolidinone-based inhibitors by assembling molecular fragments. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of pyrrolidinone-protein complexes. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。